- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)
938066-17-2 structure
Product Name:4-iodo-1-(oxan-2-yl)-1H-pyrazole
Numéro CAS:938066-17-2
Le MF:C8H11IN2O
Mégawatts:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
Update Time:2025-05-22
4-iodo-1-(oxan-2-yl)-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- Piscine à noyau: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- La clé Inchi: XOMUJCQTYLHICW-UHFFFAOYSA-N
- Sourire: IC1=CN(C2CCCCO2)N=C1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 156
- Surface topologique des pôles: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole Informations de sécurité
- Description des dangers: H315-H319-H335
- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000259-10g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 10g |
$219.78 | 2023-08-31 | |
| Alichem | A049000259-25g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 25g |
$501.02 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195947-250mg |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 250mg |
¥102.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I195947-1g |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 1g |
¥246.90 | 2023-09-02 | |
| Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$29.0 | 2025-04-15 | |
| Ambeed | A109827-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 5g |
$83.0 | 2025-04-15 | |
| Ambeed | A109827-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
$295.0 | 2025-04-15 | |
| Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
| Chemenu | CM255890-5g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 5g |
$245 | 2021-08-04 | |
| Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
Référence
- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591
Méthode de production 4
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
Référence
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
Référence
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176
Méthode de production 6
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
Référence
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
Référence
- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
Référence
- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97
Méthode de production 9
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
Référence
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
Référence
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453
Méthode de production 11
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Référence
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Référence
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Référence
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Référence
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
Référence
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
Référence
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
Référence
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 4-Iodopyrazole
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 3,4-Dihydro-2H-pyran
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Numéro de commande:A859630
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):241.0
Courriel:sales@amadischem.com
4-iodo-1-(oxan-2-yl)-1H-pyrazole Littérature connexe
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
Pureté:99%
Quantité:25g
Prix ($):241.0